Technical Guide: Synthesis, Properties, and Sourcing of Cyclopropylmethyl-d2 Alcohol
Technical Guide: Synthesis, Properties, and Sourcing of Cyclopropylmethyl-d2 Alcohol
Executive Summary & Chemical Profile
Cyclopropylmethyl-d2 alcohol (Cyclopropyl-1,1-d2-methanol) is a critical deuterated intermediate used primarily in the pharmaceutical industry to probe metabolic pathways and enhance drug stability. By substituting the alpha-methylene hydrogens with deuterium, researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to slow down cytochrome P450-mediated oxidation, potentially extending the half-life of cyclopropyl-containing therapeutics.
Chemical Identity
| Property | Specification |
| Chemical Name | Cyclopropyl-1,1-d2-methanol |
| CAS Number | 90568-07-3 |
| Molecular Formula | C₄H₆D₂O |
| Molecular Weight | 74.12 g/mol |
| Appearance | Colorless liquid |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Boiling Point | ~123–124 °C (760 mmHg) |
Strategic Application: The Deuterium Switch
The cyclopropylmethyl moiety is a common pharmacophore (found in opioids like Naltrexone and Buprenorphine, and various kinase inhibitors). However, the methylene group (
Mechanism of Action: Replacing C-H bonds with C-D bonds at this position increases the bond dissociation energy (BDE) by approximately 1.2–1.5 kcal/mol. This impedes the rate-limiting step of hydrogen abstraction by metabolic enzymes (e.g., CYP450), often shifting metabolism to other sites or reducing clearance rates without altering the drug's binding affinity.
Figure 1: The Deuterium Kinetic Isotope Effect (DKIE) shunts metabolism away from the stabilized alpha-position.
Synthesis Protocol
While commercial sources exist, in-house synthesis is often required for custom enrichment levels or bulk requirements. The most robust method involves the reduction of Methyl cyclopropanecarboxylate using Lithium Aluminum Deuteride (LiAlD₄) .
Method A: Reductive Synthesis via LiAlD₄
Reagents & Materials
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Precursor: Methyl cyclopropanecarboxylate (CAS 2868-37-3) or Cyclopropanecarboxylic acid.
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Reducing Agent: Lithium Aluminum Deuteride (LiAlD₄), 98+ atom % D.
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Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O).
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Quenching: Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser reagents.
Step-by-Step Protocol
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Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon or Nitrogen.
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Slurry Preparation: Charge the flask with LiAlD₄ (1.2 equivalents) and anhydrous THF. Cool the suspension to 0°C using an ice bath.
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Addition: Dissolve Methyl cyclopropanecarboxylate (1.0 equivalent) in minimal anhydrous THF. Add this solution dropwise to the LiAlD₄ slurry over 30–60 minutes.
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Critical Control: Maintain temperature < 10°C to prevent vigorous exotherms.
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Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
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Self-Validating Step: Monitor by TLC (stain with KMnO₄) or GC-MS. The starting ester spot should disappear completely.
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Quenching (Fieser Method):
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Cool back to 0°C.
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Slowly add water (
mL per grams of LiAlD₄). -
Add 15% aqueous NaOH (
mL). -
Add water (
mL). -
Result: A granular white precipitate of aluminum salts forms, which is easy to filter.
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Isolation: Filter the mixture through a celite pad. Wash the cake with THF. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure (careful: product is volatile).
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Purification: Distill the crude oil at atmospheric pressure (bp ~123°C) to obtain pure Cyclopropylmethyl-d2 alcohol.
Figure 2: Synthetic workflow for the reduction of cyclopropyl ester to deuterated alcohol.
Commercial Availability & Sourcing
For small-scale R&D (milligram to gram scale), purchasing is often more time-efficient than synthesis. The following suppliers are verified sources for CAS 90568-07-3.
| Supplier | Product Code | Purity (Isotopic) | Typical Pack Sizes | Region |
| CDN Isotopes | D-7004 | 99 atom % D | 0.1g, 0.25g | North America / Global |
| Medical Isotopes | 12198 | 98 atom % D | Custom | North America |
| LGC Standards | CDN-D-7004 | 99 atom % D | 0.1g | Europe / Global |
| CymitQuimica | TR-CDN-D-7004 | 98 atom % D | Research Scale | Europe |
Procurement Note: Due to the high value of deuterated reagents, verify the "atom % D" on the Certificate of Analysis (CoA). For metabolic studies, >98% enrichment is recommended to avoid kinetic ambiguity.
References
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CDN Isotopes. Product Specification: Cyclopropylmethyl-d2 alcohol (D-7004).[1] Retrieved from
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LGC Standards. Reference Material: Cyclopropyl-1,1-d2-methanol. Retrieved from
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Fisher Scientific. Cyclopropyl-1-d1-methyl-d2 Alcohol Sourcing.[2] Retrieved from
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CymitQuimica. Isotope Catalog: Cyclopropylmethyl-d2-alcohol.[1] Retrieved from
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LookChem. Cyclopropyl-1,1-d2-methanol Structure and Suppliers. Retrieved from
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Sigma-Aldrich. Cyclopropanemethanol (Unlabelled Parent Reference).[3] Retrieved from
